

GC-MS analysis of 2-Methyl-1-phenylpropan-1-amine

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Compound of Interest

Compound Name: 2-Methyl-1-phenylpropan-1-amine

Cat. No.: B1276425

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An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of **2-Methyl-1-phenylpropan-1-amine**

Application Note

Introduction

2-Methyl-1-phenylpropan-1-amine is a primary amine and a structural isomer of methamphetamine. As a compound with potential physiological activity, its accurate identification and quantification are crucial in forensic, clinical, and pharmaceutical research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This application note outlines a detailed protocol for the GC-MS analysis of **2-Methyl-1-phenylpropan-1-amine**, including sample preparation, derivatization, and instrument parameters. Due to the common challenges in the analysis of primary amines by GC, a derivatization step is included to improve peak shape and chromatographic resolution.

Materials and Methods

Reagents and Materials:

- **2-Methyl-1-phenylpropan-1-amine** reference standard
- Methanol (HPLC grade)

- N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as derivatizing agent
- Pyridine (anhydrous)
- Ethyl acetate (GC grade)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Deionized water
- Glass test tubes with screw caps
- Vortex mixer
- Heating block or water bath
- GC vials with inserts

Instrumentation: A standard gas chromatograph coupled with a mass spectrometer is used. The following parameters are recommended but may be optimized for specific instruments.

Table 1: GC-MS Instrumental Parameters

Parameter	Value
Gas Chromatograph	
Column	Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column
Injection Volume	1 µL
Injection Mode	Splitless
Injector Temperature	250 °C
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Temperature Program	Initial temperature of 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Mass Range	40-500 amu
Ion Source Temperature	230 °C
Transfer Line Temperature	280 °C
Solvent Delay	3 min

Experimental Protocols

1. Standard Solution Preparation:

- Prepare a stock solution of **2-Methyl-1-phenylpropan-1-amine** at a concentration of 1 mg/mL in methanol.
- Prepare working standard solutions by serial dilution of the stock solution with methanol to desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. Sample Preparation (from an aqueous matrix, e.g., urine):

- To 1 mL of the aqueous sample, add 100 μ L of 5 M NaOH to basify the solution (pH > 10).
- Add 2 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.
- Centrifuge at 3000 rpm for 5 minutes to separate the layers.
- Carefully transfer the upper organic layer (ethyl acetate) to a clean test tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 $^{\circ}$ C.

3. Derivatization:

- To the dried extract or a dried aliquot of the standard solution, add 50 μ L of MSTFA and 10 μ L of pyridine.[1]
- Cap the tube tightly and heat at 70 $^{\circ}$ C for 30 minutes.[1]
- After cooling to room temperature, the sample is ready for GC-MS analysis.

4. GC-MS Analysis:

- Transfer the derivatized sample to a GC vial.
- Inject 1 μ L of the sample into the GC-MS system operating under the conditions described in Table 1.
- Acquire data in full scan mode. For quantitative analysis, selected ion monitoring (SIM) mode can be used based on the characteristic ions of the derivatized analyte.

Results and Discussion

Chromatography: The derivatization of the primary amine group of **2-Methyl-1-phenylpropan-1-amine** with MSTFA replaces the active hydrogen with a nonpolar trimethylsilyl (TMS) group. This process reduces the polarity of the analyte, leading to improved peak shape (less tailing) and a potentially shorter retention time on a nonpolar column like the Rxi-5Sil MS.[1][2]

Mass Spectrometry: The molecular weight of **2-Methyl-1-phenylpropan-1-amine** is 149.23 g/mol . Upon derivatization with MSTFA, a TMS group (mass = 72 g/mol) is added, resulting in a TMS-derivatized molecule with a molecular weight of 221.3 g/mol .

Predicted Mass Spectrum and Fragmentation: The electron ionization mass spectrum of the TMS-derivatized **2-Methyl-1-phenylpropan-1-amine** is predicted to show a molecular ion peak (M+) at m/z 221. The fragmentation is expected to be dominated by alpha-cleavage, which is a characteristic fragmentation pathway for amines. The cleavage of the C-C bond adjacent to the nitrogen atom is favored.

Table 2: Predicted Quantitative Data for TMS-derivatized **2-Methyl-1-phenylpropan-1-amine**

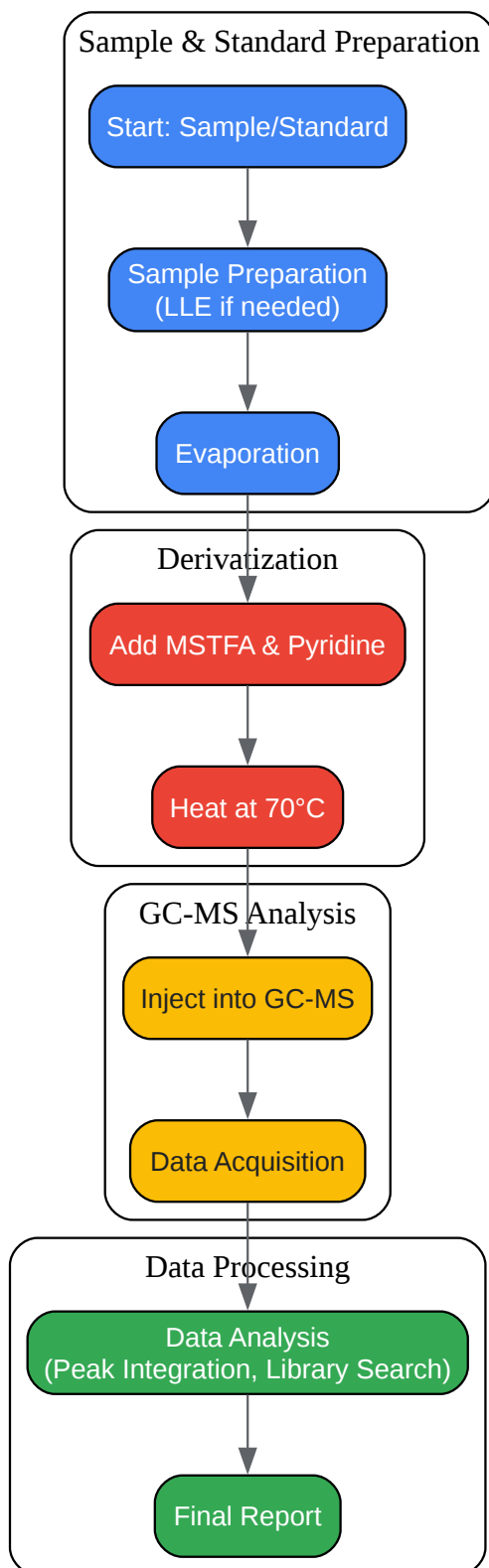
Analyte	Retention Time (min)	Molecular Ion (M+) (m/z)	Base Peak (m/z)	Other Characteristic Fragments (m/z)
TMS-2-Methyl-1-phenylpropan-1-amine	(Predicted) ~8-12	221	148	72, 91

- Base Peak (m/z 148): This is the most abundant ion and is predicted to result from the alpha-cleavage with the loss of the isopropyl radical.
- Fragment at m/z 91: This fragment corresponds to the tropylium ion (C₇H₇⁺), which is a common fragment in compounds containing a benzyl group.
- Fragment at m/z 72: This fragment corresponds to the trimethylsilyl group.

Conclusion

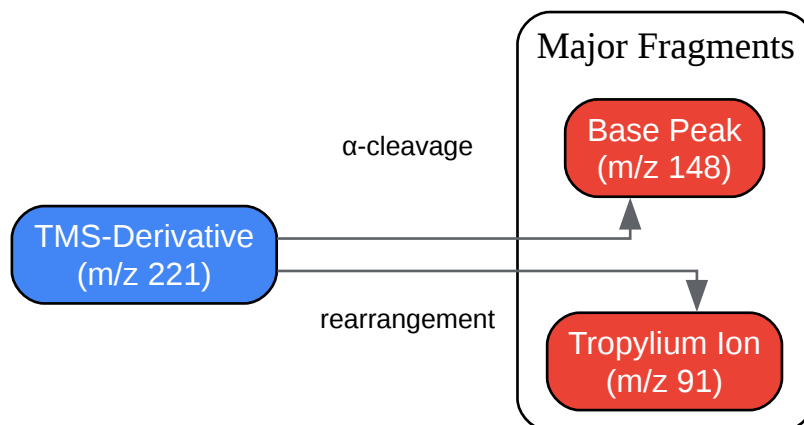
This application note provides a comprehensive protocol for the GC-MS analysis of **2-Methyl-1-phenylpropan-1-amine**. The described method, which includes a crucial derivatization step, is suitable for the reliable identification and quantification of this compound in various matrices. The predicted fragmentation pattern provides a basis for the identification of the analyte in the absence of a reference mass spectrum. Researchers and scientists can adapt this protocol for their specific applications in drug development and forensic analysis.

Visualizations



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Caption: Experimental workflow for the GC-MS analysis of **2-Methyl-1-phenylpropan-1-amine**.



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Caption: Predicted fragmentation pathway of TMS-derivatized **2-Methyl-1-phenylpropan-1-amine**.

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